molecular formula C14H22N2O8 B8107290 Tert-butyl (2-(2-((((2,5-dioxopyrrolidin-1-YL)oxy)carbonyl)oxy)ethoxy)ethyl)carbamate CAS No. 159156-96-4

Tert-butyl (2-(2-((((2,5-dioxopyrrolidin-1-YL)oxy)carbonyl)oxy)ethoxy)ethyl)carbamate

Cat. No.: B8107290
CAS No.: 159156-96-4
M. Wt: 346.33 g/mol
InChI Key: WCRYBVSKYWJYGX-UHFFFAOYSA-N
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Description

Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate is a synthetic organic compound featuring a phenethyl backbone substituted with ethoxymethoxy groups at the 4- and 5-positions, an iodine atom at the 2-position, and a tert-butyl carbamate moiety. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O8/c1-14(2,3)23-12(19)15-6-7-21-8-9-22-13(20)24-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRYBVSKYWJYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

159156-96-4
Details Compound: Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-
Record name Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159156-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID901105034
Record name Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159156-96-4
Record name Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-amido-PEG-Succinimidyl Carbonate involves the reaction of t-Boc-N-amido-PEG with succinimidyl carbonate. The coupling between the amine and the succinimidyl carbonate forms an amide bond. This reaction is typically carried out in an aqueous solution at a pH range of 7 to 9 .

Industrial Production Methods

Industrial production of t-Boc-N-amido-PEG-Succinimidyl Carbonate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-amido-PEG-Succinimidyl Carbonate primarily undergoes substitution reactions. The removal of the t-Boc protecting group under acidic conditions (using trifluoroacetic acid or hydrochloric acid) produces a primary amine, which can then react with various electrophiles .

Common Reagents and Conditions

    Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), primary amines, and other electrophiles.

    Conditions: The deprotection of the t-Boc group is typically carried out under acidic conditions.

Major Products

The major products formed from these reactions are amide bonds between the PEG polymer and the primary amine, resulting in a variety of functionalized PEG derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl carbamates are widely used in medicinal chemistry as protective groups for amines. The compound's structure allows for the selective release of amines under acidic conditions, making it useful in the synthesis of various pharmaceutical agents.

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For instance, compounds synthesized from tert-butyl 2-amino phenylcarbamate showed promising results in inhibiting inflammation in animal models, with inhibition rates ranging from 39% to over 54% compared to standard anti-inflammatory drugs like indomethacin . This suggests potential therapeutic applications in treating inflammatory diseases.

Drug Delivery Systems

The compound's ability to form stable amide bonds with primary amines positions it as a candidate for drug delivery systems. Its use as a polymeric carrier can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: PEGylation

Tert-butyl carbamate derivatives can be utilized in the PEGylation of therapeutic proteins. This process involves attaching polyethylene glycol (PEG) chains to drugs to improve their pharmacokinetic properties. The ability to remove the tert-butyl group under specific conditions allows for the controlled release of the active drug.

Chemical Intermediate

In synthetic organic chemistry, tert-butyl (2-(2-((((2,5-dioxopyrrolidin-1-YL)oxy)carbonyl)oxy)ethoxy)ethyl)carbamate serves as an important intermediate for synthesizing more complex molecules.

Synthesis Pathways

The synthesis of this compound can involve multiple steps including:

  • Esterification
  • Amine protection and deprotection
  • Coupling reactions with various carboxylic acids

These pathways are critical for developing new pharmaceuticals and agrochemicals.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryProtective group for amines; enhances synthesis of drugsAnti-inflammatory activity in animal models
Drug Delivery SystemsUsed in PEGylation to enhance drug solubility and bioavailabilityImprovement of pharmacokinetics through polymeric carriers
Chemical IntermediateKey intermediate in synthetic organic chemistrySynthesis routes involving esterification and coupling reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tert-butyl carbamates and related derivatives, focusing on structural features, synthesis, physicochemical properties, and inferred biological activity.

Structural Features
Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Phenethyl 4,5-bis(ethoxymethoxy), 2-iodo, tert-butyl carbamate Ethers, carbamate, halogen
tert-butyl-(2-((3,4-difluoro-...)carbamate Benzamido-oxazolidinone 3,4-difluoro, 2-fluoro-4-iodobenzyl, oxazolidinone Fluorine, oxazolidinone, carbamate
AIM4 (Acridine derivative) Acridine N-carboxymethyl imidazolium, hydroxymethyl Imidazolium, hydroxymethyl
Patent Compound (EP 2 697 207 B1) Cyclohexenyl-phenyl Trifluoromethylphenyl, oxazolidinone, methoxy Trifluoromethyl, oxazolidinone

Key Observations :

  • Substituent Effects : The target compound’s ethoxymethoxy groups contrast with fluorine/trifluoromethyl substituents in analogs , which are electron-withdrawing and influence reactivity. Iodine provides a heavy atom for crystallography or radiopharmaceutical applications, unlike fluorine in .
  • Core Structure : The phenethyl backbone differs from acridine () or cyclohexenyl-phenyl systems (), impacting conjugation and steric interactions.
Physicochemical Properties
Property Target Compound (Inferred) tert-butyl-(2-((3,4-difluoro-...)carbamate AIM4 Patent Compound
Molecular Weight ~650–750 g/mol* ~600–700 g/mol Not reported 684.719 g/mol
Solubility Moderate in organic solvents Low water solubility Hydrophilic (imidazolium) Low water solubility
Stability Stable under basic conditions Acid-labile oxazolidinone pH-sensitive Stable (trifluoromethyl groups)

*Estimated based on structural analogs.

Research Implications

The tert-butyl carbamate group in the target compound enhances synthetic versatility, while iodine and ethoxymethoxy substituents offer unique reactivity and solubility profiles. Compared to fluorine-based analogs (), iodine may improve binding affinity in halogen-rich environments. AIM4’s anti-aggregation effects ) or as a radiotracer.

Biological Activity

Tert-butyl (2-(2-((((2,5-dioxopyrrolidin-1-YL)oxy)carbonyl)oxy)ethoxy)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is classified as an amine-reactive polyethylene glycol (PEG) polymer. Its structure allows it to form stable amide bonds with primary amines, making it a useful tool in various biochemical applications. The molecular formula is C14H22N2O8C_{14}H_{22}N_{2}O_{8}, with a molecular weight of 346.33 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through covalent bonding. The t-Boc protecting group can be removed under acidic conditions, exposing a primary amine that can further react with other functional groups. This property is crucial for drug design, particularly in the development of targeted therapies.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cancer cells and other biological systems.

Table 1: Summary of Biological Activities

Activity Description
Cytotoxicity Exhibits cytotoxic effects on certain cancer cell lines, inducing apoptosis.
Target Engagement Engages specific proteins involved in cellular signaling pathways.
Inhibition Studies Demonstrates inhibitory effects on key enzymes associated with cancer progression.

Case Studies and Research Findings

  • Cytotoxic Effects on Cancer Cells :
    A study demonstrated that this compound induced apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways . The compound showed significant potency against various cancer types, suggesting its potential as an anticancer agent.
  • Protein Interaction Studies :
    Research has shown that this compound can selectively bind to proteins involved in critical cellular processes. For instance, it was found to inhibit the activity of HSET (KIFC1), a protein essential for mitotic spindle formation in centrosome-amplified cancer cells . This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death.
  • In Vivo Evaluations :
    In vivo studies using animal models have indicated that the compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability. These characteristics are essential for developing effective therapeutic agents .

Q & A

Q. Optimization Strategies :

  • Stoichiometry : Maintain a 1:1.1 molar ratio of carbamate precursor to NHS ester to drive the reaction to completion.
  • Temperature Control : Slow addition of DEAD at 0°C minimizes side reactions (e.g., epoxidation of ethylene glycol derivatives).
  • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere to prevent hydrolysis of the NHS-activated intermediate.

Basic Question: Which characterization techniques are most effective for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.38–1.45 ppm (tert-butyl group), δ 3.50–3.70 ppm (ethylene glycol chain), and δ 2.80–2.85 ppm (dioxopyrrolidinyl protons) confirm structural motifs .
    • ¹³C NMR : Carbonyl signals at ~155 ppm (carbamate) and ~170 ppm (NHS ester) validate functional groups.
  • Mass Spectrometry : ESI-MS ([M+H]+ = 590 m/z) matches the molecular formula C₁₉H₂₈N₂O₈ .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities <1% .

Critical Note : TLC monitoring (Rf ~0.5 in ethyl acetate/hexane 3:7) is recommended during synthesis to track reaction progress .

Advanced Question: How do reaction conditions influence the stability of the NHS ester moiety in this compound, and what are the implications for its use in bioconjugation?

Answer:
The NHS ester group is prone to hydrolysis, especially under aqueous or basic conditions. Key findings:

  • pH Sensitivity : Hydrolysis accelerates at pH >7.0, with a half-life of <1 hour in phosphate buffer (pH 8.0) .
  • Storage Stability : Anhydrous DMF or DMSO solutions at -20°C retain >90% activity for 6 months, whereas aqueous solutions degrade within days .
  • Bioconjugation Applications :
    • Primary Amine Coupling : React with lysine residues (pH 8.5, 4°C, 2 hours) for efficient protein labeling.
    • Competing Reactions : Avoid Tris buffers or other amine-containing reagents during conjugation to prevent NHS ester quenching .

Advanced Question: What crystallographic data or hydrogen-bonding patterns are reported for tert-butyl carbamate derivatives, and how do these inform solid-state reactivity?

Answer:
Crystal structure analyses (e.g., CCDC entries) reveal:

  • Hydrogen Bonding : The carbamate NH forms strong H-bonds with carbonyl oxygen (d = 2.89 Å, θ = 165°), stabilizing layered molecular packing .
  • Halogen Interactions : Fluorine substituents on aromatic rings participate in C–F···H–C contacts (d = 2.95 Å), influencing solubility and melting points .
  • Reactivity Implications :
    • Thermal Stability : Layered packing reduces thermal motion, increasing decomposition temperatures (>200°C) .
    • Solvent Accessibility : Channels in the crystal lattice may facilitate solid-state reactions with small molecules (e.g., iodine in DCM) .

Advanced Question: How can contradictory data on the compound’s stability in acidic/basic media be reconciled, and what methodological adjustments are recommended?

Answer:
Discrepancies arise from solvent systems and impurity profiles:

  • Acidic Conditions (pH <3) : Rapid cleavage of the tert-butyl group occurs in TFA/DCM (1:1), but not in HCl/dioxane, likely due to protonation differences .
  • Basic Conditions (pH >10) : Hydrolysis of the carbamate is observed in NaOH/MeOH, yet stability in NH3/THF suggests solvent polarity modulates reactivity .
    Methodological Recommendations :
  • Controlled Deprotection : Use TFA:DCM (1:1, 0°C, 30 minutes) for selective tert-butyl removal without NHS ester degradation .
  • Buffered Systems : Employ HEPES (pH 7.4) for aqueous studies to balance reactivity and stability .

Basic Question: What are the documented side reactions during synthesis, and how can they be mitigated?

Answer:
Common side reactions include:

  • Ethylene Glycol Oligomerization : Occurs at elevated temperatures (>40°C), forming dimers/trimers. Mitigation: Strict temperature control during DEAD addition .

  • NHS Ester Hydrolysis : Competing with coupling, especially in humid environments. Mitigation: Use molecular sieves in anhydrous DCM .

  • Byproduct Table :

    ByproductSourceRemoval Method
    Triphenylphosphine oxideDEAD reactionColumn chromatography (EtOAc/hexane)
    Hydrazine adductsHydrazine cleavage stepAcidic wash (1N HCl)

Advanced Question: What role does this compound play in synthesizing bioactive conjugates (e.g., integrin-targeted molecules), and what analytical challenges arise?

Answer:
The NHS ester enables covalent conjugation to amine-containing biomolecules:

  • Case Study : Activation of αvβ3 integrin-targeted peptides via carbamate linkage, confirmed by LC-MS ([M+H]+ = 590 m/z) .
  • Analytical Challenges :
    • Low Abundance : Detect sub-stoichiometric conjugation using MALDI-TOF with sinapinic acid matrix.
    • Steric Hindrance : Bulky tert-butyl groups reduce labeling efficiency; optimize molar ratios (10:1, compound:peptide) .

Advanced Question: How do solvent polarity and dielectric constant affect the compound’s reactivity in nucleophilic acyl substitution?

Answer:
Solvent effects were quantified via kinetic studies:

  • High Polarity (DMF, ε = 37) : Accelerates NHS ester activation (k = 0.45 min⁻¹) but increases hydrolysis risk.
  • Low Polarity (THF, ε = 7.5) : Slower activation (k = 0.12 min⁻¹) but higher selectivity for primary amines .
    Recommendation : Use DCM (ε = 8.9) for balanced reactivity and stability .

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